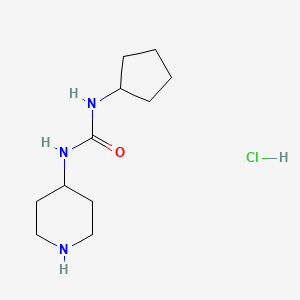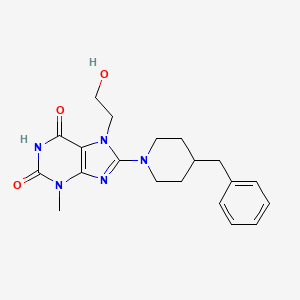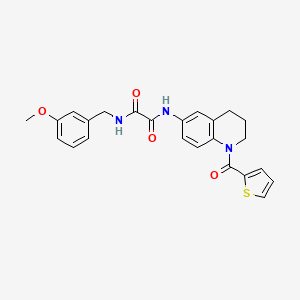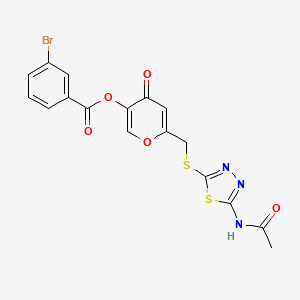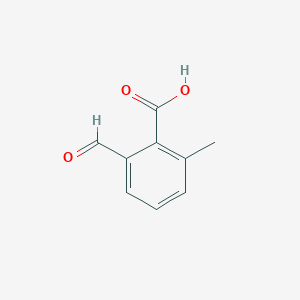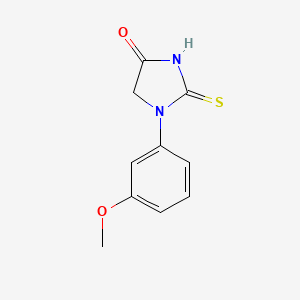
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, also known as MPTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTI is a heterocyclic compound that contains a sulfur atom, an imidazole ring, and a methoxyphenyl group. In
科学的研究の応用
Pharmaceutical Synthesis
(S)-1-(3-methoxyphenyl)ethylamine: serves as a valuable intermediate in the synthesis of rivastigmine , a potent drug used for treating early-stage Alzheimer’s disease. The compound’s unique structure and reactivity make it an essential building block in pharmaceutical research .
Biocatalysis
Biocatalytic reactions have gained prominence due to their high selectivity and environmentally friendly conditions. Researchers have explored using (S)-1-(3-methoxyphenyl)ethylamine in continuous amine transaminase-catalyzed processes. These reactions involve enzyme-mediated transformations, leading to efficient and specific product formation .
Crystallization Studies
The compound’s crystalline properties have attracted attention. An integrated biocatalysis-crystallization concept was developed for its continuous synthesis. The three-part vessel system includes a membrane reactor for amine synthesis, a saturator vessel for amine supply, and a crystallizer where the product amine precipitates .
Curcumin Analogue
Although not directly related to (S)-1-(3-methoxyphenyl)ethylamine , it’s interesting to note that curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) shares some structural similarities. Curcumin, found in turmeric, has been studied for its potential health benefits .
Chemical Biology
Researchers explore the compound’s interactions with biological systems. Investigating its binding affinity to specific receptors or enzymes could reveal novel therapeutic targets or mechanisms .
Organic Synthesis
Beyond pharmaceutical applications, (S)-1-(3-methoxyphenyl)ethylamine may find use in organic synthesis. Its unique functional groups and stereochemistry make it a versatile starting material for creating diverse chemical structures .
特性
IUPAC Name |
1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-6-9(13)11-10(12)15/h2-5H,6H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVUARJJDRTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2605416.png)
![N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2605417.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)
![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)
![2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2605423.png)

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
